4-(4-Methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
4-(4-Methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of both pyrazole and pyrimidine rings in its structure contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the condensation of appropriate hydrazine derivatives with pyrimidine precursors. One common method involves the reaction of 4-methoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone, which is then cyclized with a suitable pyrimidine derivative under acidic or basic conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and methoxyphenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding quinones or carboxylic acids.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Explored for its anti-inflammatory, anticancer, and antiviral properties.
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit kinase activity by binding to the ATP-binding site, thereby preventing phosphorylation of target proteins. This inhibition can lead to the modulation of various signaling pathways involved in cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine
- 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine
- 4-(4-Methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-7-amine
Uniqueness
4-(4-Methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is unique due to the presence of both methoxyphenyl and phenyl groups, which contribute to its distinct chemical properties and biological activities. The combination of these groups enhances its potential as a therapeutic agent compared to other similar compounds .
Properties
CAS No. |
87412-76-8 |
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Molecular Formula |
C18H14N4O |
Molecular Weight |
302.3 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C18H14N4O/c1-23-15-9-7-13(8-10-15)17-16-11-21-22(18(16)20-12-19-17)14-5-3-2-4-6-14/h2-12H,1H3 |
InChI Key |
PHXICFUYPLLVOL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C3C=NN(C3=NC=N2)C4=CC=CC=C4 |
Origin of Product |
United States |
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